C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride
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Overview
Description
C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride is a compound belonging to the class of heterocyclic organic compounds It features an imidazo[1,2-a]pyridine core, which is a fused bicyclic structure containing both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride typically involves the construction of the imidazo[1,2-a]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The resulting imidazo[1,2-a]pyridine intermediate is then methylated at the 2-position using methyl iodide or similar reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the imidazo[1,2-a]pyridine core, followed by methylation and subsequent conversion to the dihydrochloride salt. Reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the imidazo[1,2-a]pyridine ring to more reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles (e.g., halides, amines); reactions may require catalysts or specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce reduced imidazo[1,2-a]pyridine derivatives. Substitution reactions can lead to a variety of functionalized imidazo[1,2-a]pyridine compounds.
Scientific Research Applications
C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of new materials with unique electronic and optical properties.
Biology: Investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a promising lead compound in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel products with specific functionalities.
Mechanism of Action
The mechanism of action of C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal applications, it may inhibit or activate certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, which lacks the methylamine group, serves as a basis for comparison.
2-Methyl-imidazo[1,2-a]pyridine: Similar structure but without the methylamine substitution.
Imidazo[1,2-a]pyridin-3-yl-methylamine: Lacks the 2-methyl group but retains the methylamine functionality.
Uniqueness
C-(2-Methyl-imidazo[1,2-a]pyridin-3-yl)-methylamine dihydrochloride is unique due to the presence of both the 2-methyl and methylamine groups, which confer distinct chemical and biological properties. This dual functionalization enhances its reactivity and potential for diverse applications compared to its simpler analogs.
Properties
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-7-8(6-10)12-5-3-2-4-9(12)11-7;;/h2-5H,6,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIUTNQWNGWOLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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